
1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate
Vue d'ensemble
Description
1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate is a chemical compound with the molecular formula C10H17NO5S . It is used for research purposes and falls under the category of battery materials .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES string:CC[N+]1=CC=CC(=C1)CO.CCOS(=O)(=O)[O-] . The InChI string representation is InChI=1S/C8H12NO.C2H6O4S/c1-2-9-5-3-4-8(6-9)7-10;1-2-6-7(3,4)5/h3-6,10H,2,7H2,1H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 . Physical And Chemical Properties Analysis
The molecular weight of this compound is 263.31 g/mol . It appears as a light yellow to yellow to orange clear liquid . The elemental analysis shows that it contains 43.40 to 47.80% Carbon, 5.05 to 5.60% Nitrogen, and 11.60 to 12.80% Sulfur .Applications De Recherche Scientifique
Advanced Oxidation Processes
Persulfate-based advanced oxidation processes (AOPs) have emerged as a viable alternative to traditional hydrogen peroxide-based methods for water treatment. These processes involve the activation of peroxide bonds in persulfate precursors to degrade a wide range of organic pollutants. Unlike traditional AOPs, which primarily utilize hydroxyl radicals, persulfate-based AOPs may involve various in-situ generated oxidants, including sulfate radical and singlet oxygen, as well as non-radical oxidation pathways. The effectiveness of these processes can be influenced by water parameters such as pH and the presence of organic matter, halides, phosphates, and carbonates. There is an opportunity for niche applications, although knowledge gaps remain a significant barrier to their practical implementation (Lee, Gunten, & Kim, 2020).
Sulfate Attack on Concrete
Sulfate attack on Portland cement concrete is a critical issue that can lead to expansion and cracking. This process involves reactions between sulfate ions and concrete components, leading to the formation of compounds such as ettringite and gypsum. While the formation of ettringite is widely recognized for its expansive effects, the role of gypsum formation in causing expansion is controversial and requires further investigation. Understanding the mechanisms behind sulfate attack is crucial for developing more durable concrete materials (Tian & Cohen, 2000).
Modification of Polysaccharides
The sulfated modification of polysaccharides is a promising area of research due to its potential to enhance or introduce new bioactivities. Sulfated polysaccharides exhibit a variety of biological activities, including antioxidant, anticancer, immunoregulatory, and anticoagulant effects. Various methods for sulfated modification, such as chlorosulfonic acid-pyridine method and sulfur trioxide-pyridine method, can significantly improve the structure characteristics and bioactivities of polysaccharides. This area of research has implications for the pharmaceutical and food industries, highlighting the need for further studies on the application of sulfated polysaccharides (Wang et al., 2018).
Environmental Impact of Surfactants
A comprehensive review of over 250 studies has shed light on the environmental properties, fate, and toxicity of major surfactant classes and their feedstocks, such as alcohol sulfate, alcohol ethoxysulfate, and linear alkylbenzene sulfonate. These substances are extensively used in personal care and cleaning products and are widely released into the aquatic environment. Despite their high volume of use, risk assessments demonstrate that these chemicals do not adversely impact aquatic or sediment environments at current levels, confirming the sustainability of their widespread application (Cowan-Ellsberry et al., 2014).
Safety and Hazards
Orientations Futures
While specific future directions for 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate are not mentioned in the search results, it’s worth noting that pyridinium salts have been highlighted for their importance in various applications, including materials science and biological issues related to gene delivery .
Analyse Biochimique
Biochemical Properties
1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteomic enzymes, which are crucial for protein synthesis and degradation. The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity. This compound can also affect the structural conformation of proteins, leading to changes in their function .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. Furthermore, it can interact with DNA and RNA, affecting the transcription and translation processes, which ultimately influence gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is known to be stable under inert gas conditions but can degrade when exposed to moisture. Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. Additionally, at high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can affect the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and metabolic balance. Understanding these metabolic pathways is essential for elucidating the broader impact of this compound on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. This compound’s localization and accumulation within cells can influence its activity and function. For example, its distribution within specific cellular compartments can determine its accessibility to target enzymes and other biomolecules .
Subcellular Localization
The subcellular localization of this compound is a critical factor in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its overall impact on cellular processes. Understanding its subcellular localization is essential for comprehending its biochemical and cellular effects .
Propriétés
IUPAC Name |
(1-ethylpyridin-1-ium-3-yl)methanol;ethyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12NO.C2H6O4S/c1-2-9-5-3-4-8(6-9)7-10;1-2-6-7(3,4)5/h3-6,10H,2,7H2,1H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWXUAJJMSQGND-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=CC(=C1)CO.CCOS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1064704-03-5 | |
| Record name | 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




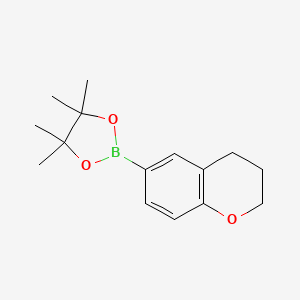
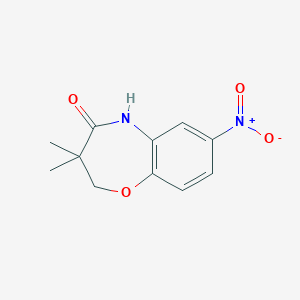
![1-(5-Methyl-2-thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1417873.png)
![{2-[(3-Methylisoxazol-5-yl)methyl]cyclopentyl}amine](/img/structure/B1417874.png)
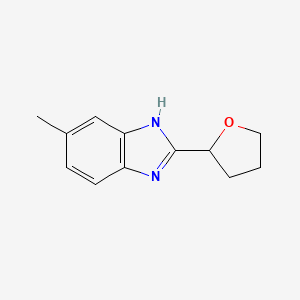
![1-(sec-butyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1417879.png)


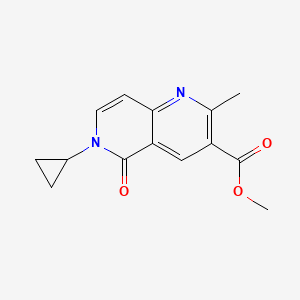
![Methyl 8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1417885.png)
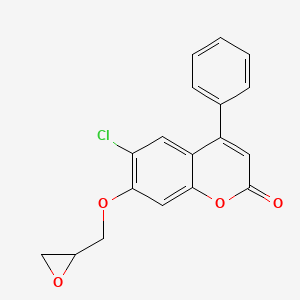
![2'-cyclopentyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1417887.png)
